molecular formula C12H6BrF7N2 B12883820 6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine CAS No. 917923-88-7

6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine

Cat. No.: B12883820
CAS No.: 917923-88-7
M. Wt: 391.08 g/mol
InChI Key: HKAMSGFEDWXJSR-UHFFFAOYSA-N
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Description

Quinoline Core Architecture: Electronic and Steric Considerations

The quinoline core consists of a fused benzene and pyridine ring system, creating a planar, conjugated π-system. The nitrogen atom at position 1 of the pyridine ring introduces electron-withdrawing character, polarizing the π-electron density toward the nitrogen and creating regions of varied reactivity across the aromatic system.

Electronic Effects

  • The pyridine nitrogen reduces electron density at positions 2, 4, 6, and 8 via inductive withdrawal, making these positions susceptible to nucleophilic attack. Conversely, positions 3, 5, and 7 exhibit partial electron enrichment due to resonance effects.
  • Substituents at positions 6 and 8 (bromine and heptafluoropropan-2-yl, respectively) further modulate electron distribution. Bromine’s inductive withdrawal amplifies the electron deficiency at position 6, while the perfluorinated group’s strong electron-withdrawing nature exacerbates polarization at position 8.

Steric Effects

  • The heptafluoropropan-2-yl group at position 8 introduces significant steric bulk due to its branched trifluoromethyl groups. This hinders rotational freedom and imposes conformational constraints on adjacent substituents.
  • Molecular modeling suggests a dihedral angle of ~45° between the quinoline plane and the heptafluoropropan-2-yl group, minimizing steric clash with the bromine atom at position 6.
Table 1: Key Electronic Parameters of the Quinoline Core
Parameter Value/Description Source
π-System Polarization Enhanced at positions 6 and 8
Dihedral Angle (C8-CF3) ~45°
Resonance Contribution Localized at positions 3, 5, and 7

Bromine Substituent Effects on Aromatic π-System Reactivity

The bromine atom at position 6 exerts both electronic and steric influences:

Electronic Modulation

  • Inductive Withdrawal : Bromine’s electronegativity (2.96 Pauling scale) reduces electron density at position 6, rendering it electrophilic. This directs subsequent substituents to meta and para positions in electrophilic aromatic substitution reactions.
  • Resonance Effects : Bromine’s lone pairs participate in limited resonance with the quinoline π-system, creating a minor electron-rich region at position 5.

Steric Impact

  • The van der Waals radius of bromine (1.85 Å) creates steric hindrance, particularly with the adjacent heptafluoropropan-2-yl group at position 8. This proximity forces the bromine atom into a near-coplanar arrangement with the quinoline ring to avoid clashes.
Reactivity Implications
  • Nitration studies of 6-bromoquinoline derivatives show preferential nitration at position 5 due to bromine’s ortho/para-directing effects.
  • Bromine’s presence enhances the leaving-group potential of adjacent substituents, facilitating nucleophilic aromatic substitution (SNAr) at position 6 under basic conditions.

Heptafluoropropan-2-yl Group: Perfluorinated Alkyl Chain Conformational Analysis

The heptafluoropropan-2-yl group (-C(CF3)2F) at position 8 is a sterically demanding, electron-deficient substituent with unique conformational properties:

Conformational Rigidity

  • The trifluoromethyl groups adopt a staggered configuration to minimize F···F repulsion, resulting in a rigid, propeller-like geometry.
  • Fluorine’s high electronegativity creates a strong dipole moment (~1.81 D), polarizing the quinoline ring and enhancing solubility in nonpolar media.
Table 2: Physicochemical Properties of the Heptafluoropropan-2-yl Group
Property Value Source
LogP (Hydrophobicity) 5.45
Dipole Moment ~1.81 D
Van der Waals Volume 142 ų

Electronic Effects

  • The group’s -I effect withdraws electron density from the quinoline ring, reducing basicity at the pyridine nitrogen (predicted pKa ~3.2).
  • Perfluorination enhances thermal stability, with decomposition temperatures exceeding 250°C.

Properties

CAS No.

917923-88-7

Molecular Formula

C12H6BrF7N2

Molecular Weight

391.08 g/mol

IUPAC Name

6-bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine

InChI

InChI=1S/C12H6BrF7N2/c13-7-4-6(9-5(8(7)21)2-1-3-22-9)10(14,11(15,16)17)12(18,19)20/h1-4H,21H2

InChI Key

HKAMSGFEDWXJSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2N)Br)C(C(F)(F)F)(C(F)(F)F)F)N=C1

Origin of Product

United States

Preparation Methods

Synthesis of the Quinoline Core with Bromine and Amino Substituents

The quinoline scaffold with bromine and amino groups is typically prepared first as an intermediate:

  • Starting Material: 6-Bromo-8-nitroquinoline
  • Reduction to Amino Group: The nitro group at position 8 is reduced to an amine using iron powder in a mixture of ethanol, acetic acid, and water under reflux conditions for approximately 3 hours. The reaction mixture is then neutralized, filtered, and the product purified by column chromatography to yield 6-bromo-8-aminoquinoline with high yield (~91%) and purity.
Step Reagents/Conditions Outcome
Nitro reduction Fe powder, EtOH/HOAc/H2O, reflux 3 h 6-Bromo-8-aminoquinoline (91%)

This intermediate is crucial as it provides the amino functionality at position 8, which is necessary for further functionalization.

Introduction of the Heptafluoropropan-2-yl Group

The incorporation of the 1,1,1,2,3,3,3-heptafluoropropan-2-yl substituent is achieved via radical addition methods involving perfluoroalkyl silver reagents:

  • Radical Generation: The CF(CF3)2 radical is generated by oxidation of silver heptafluoroisopropyl (AgCF(CF3)2) salts under oxidative conditions.
  • Radical Addition: This radical adds to the quinoline ring at the 8-position, where the amino group is located, enabling selective substitution.
  • Reaction Conditions: The process involves oxidants that induce three-component hydro-, bromo-, or chloroheptafluoroisopropylation of unactivated alkenes or aromatic systems, yielding difunctionalized products with high efficiency.

This method allows the direct installation of the heptafluoropropyl group onto the quinoline core, preserving the amino and bromo substituents.

Step Reagents/Conditions Outcome
Radical perfluoroalkylation AgCF(CF3)2, oxidant, alkene or aromatic substrate 6-Bromo-8-(heptafluoropropan-2-yl)quinolin-5-amine

Purification and Characterization

  • Purification: After synthesis, purification is typically achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane mixtures).
  • Characterization: The compound is characterized by NMR spectroscopy (^1H, ^19F, ^13C), mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Yield/Outcome
6-Bromo-8-nitroquinoline synthesis Commercial or prepared via known quinoline routes Precursor for aminoquinoline High purity intermediate
Nitro reduction to 6-bromo-8-aminoquinoline Fe powder, EtOH/HOAc/H2O, reflux 3 h Efficient reduction, mild conditions ~91% yield
Heptafluoropropyl radical addition AgCF(CF3)2, oxidant, oxidative conditions Radical addition to quinoline ring High yield, selective
Purification Recrystallization, chromatography Ensures high purity for research use >90% purity

Research Findings and Considerations

  • The oxidative radical method for introducing the heptafluoropropyl group is a recent advancement that allows direct functionalization of aromatic systems with perfluoroalkyl groups, which are valuable for medicinal chemistry due to their unique electronic and lipophilic properties.
  • The reduction of nitro to amino groups using iron/acetic acid is a classical, reliable method that avoids harsh conditions and toxic reagents, suitable for sensitive substrates like brominated quinolines.
  • The combination of these methods enables the efficient synthesis of 6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine with good yields and purity, facilitating its use in further biological or chemical studies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. For example:

  • Amination : Reaction with primary or secondary amines in the presence of Hünig’s base (N,N-diisopropylethylamine) at reflux yields substituted quinoline derivatives. A related study demonstrated that 6-bromo-4-chloroquinoline reacts with 2-methyl-2H-benzo[d] triazol-5-amine in ethanol under reflux to form 6-bromo-N-(2-methyl-2H-benzo[d] triazol-5-yl)quinolin-4-amine with a 68% yield .

Reaction Type Reagents/Conditions Product Yield
AminationAmine, Hünig’s base, ethanol, reflux6-Substituted quinoline derivatives (e.g., with benzotriazole motifs) 68%

Oxidation Reactions

The quinoline core can be oxidized to form quinoline N-oxides . This typically requires oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

  • N-Oxidation : Under mild acidic conditions, the nitrogen in the quinoline ring reacts with hydrogen peroxide to form the corresponding N-oxide. The electron-withdrawing heptafluoropropyl group enhances the stability of the oxidized product .

Reduction Reactions

The quinoline ring undergoes partial reduction to generate dihydroquinoline derivatives:

  • Catalytic Hydrogenation : Using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas reduces the aromatic ring while preserving the bromine and heptafluoropropyl groups .

Reduction Method Catalyst Conditions Product
Catalytic hydrogenationPd/CH₂, 50–100 psi, 25°C6-Bromo-1,2,3,4-tetrahydroquinoline derivatives

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) produces biaryl derivatives .
    Example: Coupling with pyridin-2-ylboronic acid yields 3-amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, a structurally complex heterocycle .

Coupling Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF, 80°C, 12 h4-Aryl- or 4-heteroaryl-substituted quinolines

Functionalization of the Amino Group

The primary amine at position 5 can be acylated or alkylated:

  • Acylation : Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) forms the corresponding acetamide .

  • Diazo Coupling : Reaction with diazonium salts generates azo dyes, useful in materials science .

Influence of the Heptafluoropropyl Group

The heptafluoropropyl moiety significantly alters reactivity:

  • Electron-Withdrawing Effects : Enhances the electrophilicity of the quinoline ring, facilitating nucleophilic aromatic substitution at position 6 .

  • Steric Hindrance : The bulky CF₃ groups impede reactions at position 8, directing substitution to position 6.

Comparative Reactivity with Analogues

A comparison with related compounds highlights unique reactivity patterns:

Compound Reactivity
6-Bromoquinolin-8-amine Less reactive in cross-coupling due to lack of fluorinated substituents.
6-Bromo-1,2,3,4-tetrahydroquinoline Reduced aromaticity increases susceptibility to electrophilic substitution.

Industrial-Scale Considerations

Large-scale synthesis employs:

  • Continuous Flow Reactors : Improve yield and safety for hazardous intermediates.

  • Automated Purification : Chromatography and recrystallization ensure high purity (>98%) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that quinoline derivatives exhibit promising anticancer properties. The compound 6-bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that modifications in the quinoline structure could enhance cytotoxicity against various cancer cell lines. The fluorinated side chain may contribute to increased lipophilicity and improved interaction with biological targets .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Quinoline derivatives are known to possess antibacterial and antifungal properties. The presence of the bromine atom and the heptafluoropropyl group can enhance the compound's interaction with microbial membranes, potentially leading to increased efficacy against resistant strains .

Material Science

Fluorinated Polymers
The incorporation of 6-bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine into polymer matrices has been explored for developing advanced materials with unique thermal and chemical resistance. The fluorinated groups impart hydrophobic characteristics to the polymers, making them suitable for applications in coatings and sealants that require durability in harsh environments .

Sensors and Electronics
Due to its electronic properties, this compound is being evaluated for use in electronic devices and sensors. The fluorinated moiety can enhance charge transport properties in organic electronic materials. Research is ongoing to assess its effectiveness in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Agricultural Applications

Insecticide Development
The synthesis of derivatives based on this compound has led to the development of new insecticides. For example, broflanilide—a derivative containing a similar heptafluoropropyl group—has shown effective insecticidal properties against various pests. The structural similarity suggests that 6-bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine could be a precursor for designing novel agrochemicals .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated enhanced cytotoxicity against cancer cell lines due to structural modifications .
Polymer IncorporationMaterial ScienceImproved thermal stability and hydrophobicity in polymer matrices .
Insecticide DevelopmentAgricultureEffective against resistant insect strains; potential for new formulations .

Mechanism of Action

The mechanism of action of 6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s heptafluoropropan-2-yl group at position 8 introduces steric bulk and electron-withdrawing effects, which may reduce synthetic yields compared to smaller substituents like trifluoromethyl .
  • One-step protocols using 6-bromo-4-chloroquinoline as a precursor are common for analogous compounds, with yields influenced by steric hindrance and nucleophile reactivity .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Molecular Properties

Compound Name Substituent Characteristics LogP (Predicted) Solubility (Predicted) Thermal Stability (MP)
6-Bromo-N-(3-difluoromethylphenyl)quinolin-4-amine - Difluoromethyl: Moderate hydrophobicity ~3.5 Low in water Not reported
6-Bromo-N-(2-methyl-benzotriazol-5-yl)quinolin-4-amine - Benzotriazole: Planar, π-π stacking capable ~3.8 Moderate in DMSO >300°C
Target Compound - Heptafluoropropan-2-yl: High hydrophobicity ~5.2* Very low in water Likely >250°C

*Predicted using fragment-based methods for fluorinated groups .

Key Observations :

  • The heptafluoropropan-2-yl group significantly increases hydrophobicity (LogP ~5.2), which may enhance membrane permeability but reduce aqueous solubility.
  • Benzotriazole-containing analogs exhibit high thermal stability (melting points >300°C), suggesting similar robustness for the target compound .

Spectroscopic and Crystallographic Data

Table 3: NMR and Crystallographic Comparisons

Compound Name ¹H-NMR Shifts (DMSO-d6) ¹³C-NMR Shifts (DMSO-d6) Crystallographic System
6-Bromo-N-(2-methyl-benzotriazol-5-yl)quinolin-4-amine δ 11.29 (s, NH), 9.21 (d, quinoline-H) δ 154.2 (C4), 142.7 (C aromatic) Orthorhombic, Pbca
6-Bromo-N-(3-difluoromethylphenyl)quinolin-4-amine Not reported in evidence Not reported Orthorhombic, Pbca

Key Observations :

  • The NH proton in benzotriazole analogs resonates at δ ~11.29 ppm, indicating strong hydrogen bonding .
  • Both compounds crystallize in the orthorhombic Pbca system, suggesting similar packing efficiencies .

Regulatory and Environmental Considerations

For example, perfluoroheptanoic acid (CAS 375-85-9) and related perfluorinated substances are regulated under global policies .

Biological Activity

6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine is a fluorinated quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique molecular structure, which includes a bromine atom and a heptafluoropropyl group. This article explores the biological activity of this compound, summarizing research findings and potential applications.

The chemical formula of 6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine is C12H6BrF7N2C_{12}H_{6}BrF_{7}N_{2}, with a molecular weight of approximately 391.08 g/mol. Its structural features contribute to its unique properties and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₆BrF₇N₂
Molecular Weight391.08 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified
LogPNot specified

Biological Activity

Research indicates that 6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine exhibits various biological activities:

Anticancer Properties
Studies have shown that quinoline derivatives possess anticancer properties. In vitro assays indicate that this compound can inhibit the proliferation of certain cancer cell lines. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Enzyme Inhibition
Quinoline derivatives are known for their ability to inhibit various enzymes:

  • Target Enzymes : Preliminary studies suggest that 6-Bromo-8-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)quinolin-5-amine may inhibit certain kinases involved in cancer progression.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinoline derivatives. The results indicated that the heptafluoropropyl substitution significantly enhanced the cytotoxicity compared to non-fluorinated analogs.
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The study emphasized the need for further investigation into its mechanism of action.

Q & A

Q. What are the key considerations for synthesizing 6-bromo-8-(heptafluoropropan-2-yl)quinolin-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves introducing the heptafluoropropan-2-yl group via transition-metal-catalyzed coupling or nucleophilic substitution. For example, cobalt-catalyzed annulation reactions (as seen in analogous quinoline derivatives) can be adapted by using 1,1,1,2,3,3,3-heptafluoropropane-2-yl reagents under inert conditions . Optimization may involve varying catalysts (e.g., Pd or Co complexes), solvents (THF or DMF), and temperatures (80–120°C). Purification often requires column chromatography (e.g., silica gel with petroleum ether:EtOAc gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Critical for confirming the quinoline backbone and substituent positions. The bromine atom causes deshielding (~δ 8–9 ppm for aromatic protons), while the heptafluoropropan-2-yl group appears as a distinct multiplet in ¹⁹F NMR .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and isotopic patterns (Br/Cl splits) .
  • IR : Confirms amine (-NH₂) stretches (~3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How does the heptafluoropropan-2-yl group influence the compound’s physicochemical properties?

The strongly electron-withdrawing fluorinated group enhances electrophilicity at the quinoline core, facilitating nucleophilic aromatic substitution. It also increases lipophilicity (logP > 3), impacting solubility in polar solvents. Thermal stability can be assessed via DSC, with decomposition temperatures >200°C predicted due to fluorinated substituents .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or spectral assignments be resolved?

  • Yield discrepancies : Compare reaction conditions (e.g., catalyst loading in cobalt-mediated routes vs. palladium systems) . Monitor intermediates via TLC or LC-MS to identify side reactions.
  • Spectral overlaps : Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling. For example, NOESY can distinguish between regioisomers of brominated quinolines .

Q. What mechanistic insights explain the regioselectivity of bromine introduction in the quinoline scaffold?

Bromination typically occurs at the 6-position due to directing effects of the amine (-NH₂) at C5 and steric hindrance from the bulky heptafluoropropan-2-yl group at C7. Computational studies (DFT) can map electron density to predict reactivity, showing higher positive charge at C6 vs. C4/C7 .

Q. How can computational methods (e.g., DFT) predict reactivity or binding modes of this compound?

  • Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C6 bromine may act as a leaving group in cross-coupling reactions.
  • Binding studies : Dock the compound into protein targets (e.g., kinase enzymes) using molecular dynamics to assess interactions with fluorinated hydrophobic pockets .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining purity?

  • Process optimization : Replace column chromatography with recrystallization (e.g., using hexane/EtOAc mixtures) .
  • Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progression .

Comparative and Methodological Questions

Q. How do structural analogs (e.g., trifluoromethyl or chlorinated quinolines) compare in reactivity or biological activity?

  • Electron-deficient analogs : Trifluoromethyl groups (as in YK016470) enhance electrophilicity but reduce solubility compared to heptafluoropropan-2-yl .
  • Biological activity : Fluorinated quinolines often show improved membrane permeability and target affinity (e.g., kinase inhibition) due to hydrophobic interactions .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Limitations : Low yields in fluorinated group installation (40–60% typical) and purification difficulties due to high lipophilicity.
  • Solutions : Explore flow chemistry for precise temperature control or use fluorous-phase extraction to isolate fluorinated products .

Q. How can researchers validate the compound’s stability under various storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., dehalogenation or hydrolysis) can be identified via LC-MS. Store under argon at -20°C to prevent moisture absorption .

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